molecular formula C27H26ClN3OS B11496920 N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11496920
M. Wt: 476.0 g/mol
InChI Key: UIHUYSHATKFDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multiple steps:

    Formation of the Diazacyclopenta[CD]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, typically using corresponding halides and nucleophiles.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under conditions that favor substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are investigated. Its ability to interact with biological targets makes it a candidate for developing new treatments for various diseases.

Industry

In industry, the compound’s properties are leveraged for developing new materials with specific functionalities. This includes applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-4-(4-chlorophenyl)-1-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
  • N-Allyl-4-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Uniqueness

The unique combination of functional groups in N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide sets it apart from similar compounds

Properties

Molecular Formula

C27H26ClN3OS

Molecular Weight

476.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C27H26ClN3OS/c1-3-15-29-26(33)25-24(19-9-13-21(32-2)14-10-19)22-6-4-5-16-30-23(17-31(25)27(22)30)18-7-11-20(28)12-8-18/h3,7-14,17H,1,4-6,15-16H2,2H3,(H,29,33)

InChI Key

UIHUYSHATKFDKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.